5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with an ethyl ester functional group at the 4-position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such assuccinate dehydrogenase and Toxoplasma gondii enoyl reductase . These enzymes play crucial roles in various biochemical pathways, including the citric acid cycle and fatty acid synthesis, respectively .
Mode of Action
It’s worth noting that the trifluoromethyl group attached to the pyrazole ring could potentially enhance the compound’s potency towards its targets by lowering the pk_a of the cyclic carbamate, thereby facilitating key hydrogen bonding interactions with the protein .
Biochemical Pathways
This interference could lead to downstream effects such as disruption of energy production and lipid metabolism within the cell .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution within the body .
Result of Action
Based on the potential targets and biochemical pathways affected, it could potentially disrupt cellular energy production and lipid metabolism, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals or compounds in the environment could potentially affect the compound’s stability and reactivity . Furthermore, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other competing substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves multiple steps, including condensation, acylation, cyclization, and esterification. One common method involves the following steps :
Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.
Acylation: The resulting product is acylated using trifluoroacetyl chloride in the presence of triethylamine as an acid-capturer.
Cyclization: The acylated product undergoes cyclization in a mixed solvent of methanol and water.
Esterification: The final step involves esterification to obtain the ethyl ester derivative.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves using readily available raw materials, moderate reaction conditions, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbonitrile
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its bioavailability and effectiveness in certain applications.
Properties
IUPAC Name |
ethyl 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O2/c1-3-16-7(15)4-5(8(10,11)12)13-14(2)6(4)9/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQVJHFSINUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.